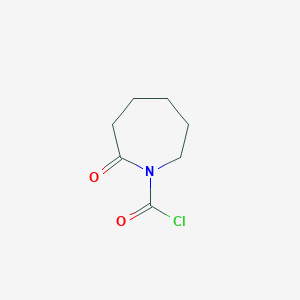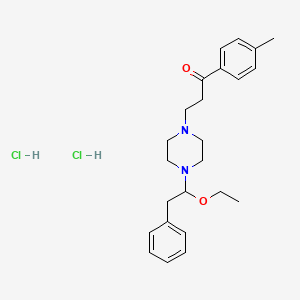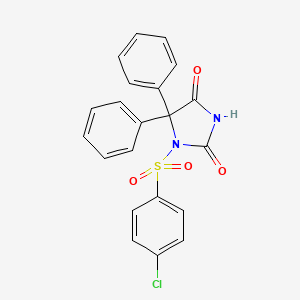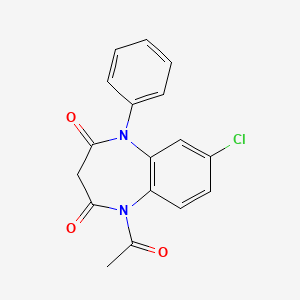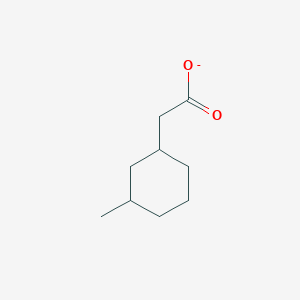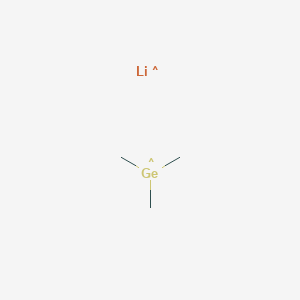
CID 85443711
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 85443711” is a chemical entity registered in the PubChem database
Métodos De Preparación
Industrial Production Methods: Industrial production of CID 85443711 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: CID 85443711 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Aplicaciones Científicas De Investigación
CID 85443711 has a wide range of applications in scientific research. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may serve as a probe or marker in various biochemical assays. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, the compound may find applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of CID 85443711 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 85443711 can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, making them relevant for comparative studies.
Highlighting Uniqueness: this compound stands out due to its unique chemical structure and the specific applications it can be used for. While similar compounds may exhibit comparable properties, the distinct features of this compound make it particularly valuable for certain research and industrial applications.
Propiedades
Número CAS |
18489-76-4 |
|---|---|
Fórmula molecular |
C3H9GeLi |
Peso molecular |
124.7 g/mol |
InChI |
InChI=1S/C3H9Ge.Li/c1-4(2)3;/h1-3H3; |
Clave InChI |
KIXCAYIXBHRUHJ-UHFFFAOYSA-N |
SMILES canónico |
[Li].C[Ge](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


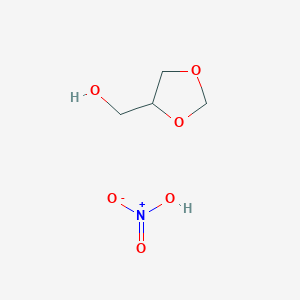

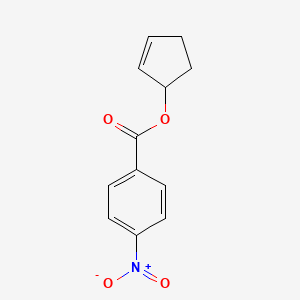

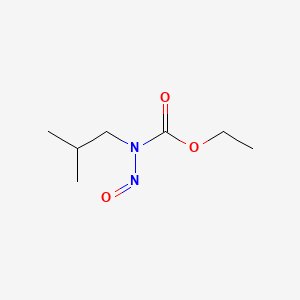
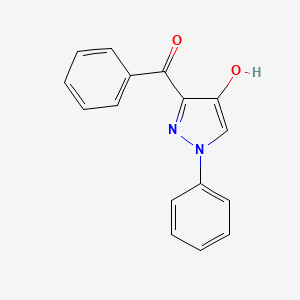
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)
